Dichloroacetic anhydride
Overview
Description
Synthesis Analysis
The synthesis of chloroacetic acid, a related compound, involves deep chlorination processes, highlighting the importance of chlorination in producing dichloroacetic derivatives. Anhydride forms, such as acetic anhydride, play a crucial role in acetylation reactions in organic synthesis, indicating the significance of anhydride compounds in chemical transformations (Zheng Xueming, 2010).
Molecular Structure Analysis
Studies on the molecular structure of related anhydrides, such as acetic anhydride and dichloromaleic anhydride, reveal that these molecules can adopt specific conformations that influence their reactivity. Acetic anhydride, for example, has been characterized by X-ray analysis, providing insights into the arrangement of atoms and the molecule's geometry (R. W. Seidel et al., 2016). Similarly, electron diffraction investigations of dichloromaleic anhydride have contributed to understanding its planar molecular structure (K. Hagen & K. Hedberg, 1978).
Chemical Reactions and Properties
Dichloroacetic anhydride, similar to its related compounds, participates in a variety of chemical reactions. For example, trichloroacetic anhydride is involved in decarboxylation reactions, showcasing the versatility of anhydrides in organic synthesis. Such reactions highlight the ability of anhydrides to act as reagents in the formation of new chemical bonds and structures (M. Sekiya & T. Morimoto*, 1983).
Physical Properties Analysis
The physical properties of anhydrides, including dichloroacetic anhydride, are crucial for their application in chemical synthesis. Properties such as melting point, boiling point, and solubility in various solvents dictate the conditions under which these compounds can be used in chemical reactions. For instance, the crystal structure analysis of acetic anhydride provides valuable information on its stability and reactivity under different conditions (R. W. Seidel et al., 2016).
Chemical Properties Analysis
The reactivity of dichloroacetic anhydride and related compounds is a key aspect of their chemical properties. Their ability to undergo reactions such as acetylation, decarboxylation, and rearrangement is essential for their use in organic synthesis. These reactions are facilitated by the unique electronic and structural characteristics of anhydrides, making them valuable intermediates in the preparation of various organic compounds (M. Sekiya & T. Morimoto*, 1983).
Scientific Research Applications
Treatment of Genetic Mitochondrial Diseases : DCA is investigated for treating genetic mitochondrial diseases, especially for stimulating the pyruvate dehydrogenase complex in patients with deficiencies in this area. Chronic oral DCA has shown to be generally well-tolerated in young children, potentially offering effective treatment for these conditions (Stacpoole et al., 2008).
Synthesis of Chloroacetic Acid : Research on synthesis methods for chloroacetic acid, including the mechanism of dichloroacetic acid and the need for deep chlorination, highlights the chemical's role in industrial processes (Zheng Xueming, 2010).
Clinical Pharmacology and Toxicology : DCA's dual role as an environmental toxicant and a therapeutic agent is notable. It stimulates mitochondrial pyruvate dehydrogenase, enhancing glucose oxidation and ameliorating lactic acidosis. Understanding its metabolism and toxicity, especially at clinically relevant doses, is crucial (Stacpoole et al., 1998).
Lactate-Lowering Drug : DCA is effective in lowering lactate levels in blood, cerebral spinal fluid, and intracellularly, suggesting its potential in treating conditions like lactic acidosis (Stacpoole et al., 2003).
Treatment of Congenital Lactic Acidosis : Long-term administration of DCA in children with congenital lactic acidosis showed general tolerability and effectiveness in managing this condition, though it's associated with peripheral neuropathy (Stacpoole et al., 2008).
Glioblastoma Treatment : DCA's ability to shift metabolism in glioblastoma tumor cells away from aerobic glycolysis has shown promising results in clinical efficacy for treating this type of brain cancer (Michelakis et al., 2010).
Pyruvate Dehydrogenase Complex Deficiency : DCA may be particularly effective for children with this deficiency, stimulating residual enzyme activity and enhancing cellular energy metabolism (Berendzen et al., 2006).
Formation of Strained Triazapentalenoindene Skeleton : Dichloroacetic anhydride has been used in the synthesis of new strained ring systems with three condensed five-membered heterocycles, showcasing its utility in organic chemistry (Fuxreiter et al., 1994).
Myocardial Ischemia and Heart Failure : DCA improves hemodynamic performance and mechanical efficiency in congestive heart failure, suggesting its potential in cardiovascular therapy (Bersin et al., 1994).
Dichloroacetate-induced Peripheral Neuropathy : Research on DCA has highlighted its reversible peripheral neuropathy as a significant side effect, particularly when used for treating genetic mitochondrial diseases. Understanding the mechanism of this neurotoxicity is crucial for its safe therapeutic use (Stacpoole et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(2,2-dichloroacetyl) 2,2-dichloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHMQURGSQBBJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)C(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041011 | |
Record name | Dichloroacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloroacetic anhydride | |
CAS RN |
4124-30-5 | |
Record name | Acetic acid, 2,2-dichloro-, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4124-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloroacetic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004124305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichloroacetic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2,2-dichloro-, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichloroacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-dichloroacetic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLOROACETIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB3OGR64IN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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